molecular formula C15H19NO3 B2534069 (1R,3S)-3-[[(2R)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid CAS No. 1938289-59-8

(1R,3S)-3-[[(2R)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid

Cat. No. B2534069
CAS RN: 1938289-59-8
M. Wt: 261.321
InChI Key: MUGAXCAKQYFGOG-RTXFEEFZSA-N
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Description

(1R,3S)-3-[[(2R)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid, also known as CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is involved in the metabolism of the inhibitory neurotransmitter GABA in the brain.

Scientific Research Applications

Asymmetric Michael Addition Catalyst

The compound has been utilized as a trifunctional catalyst by bonding it to sulfonic acid resin. Specifically, (1R,2R)-(+)-1,2-DPEN is attached to the resin surface. This catalyst demonstrates remarkable performance in the continuous asymmetric Michael addition of ketones to β-nitroolefins. The synergistic effect of sulfonic, sulfonamido, and primary amino groups on the resin surface contributes to its effectiveness. Under optimized conditions, it achieves moderate β-nitrostyrene conversion (65.5%) and excellent enantioselectivity (93.0%) .

Enantiomer Synthesis

The compound plays a crucial role in the synthesis of enantiomers. For instance, the kinetic and parallel kinetic resolutions of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate allow efficient access to both (1R,2S,5S)- and (1S,2R,5R)-enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate .

Pharmaceutical Intermediates

Additionally, (1R,3S)-3-[(2R)-2-phenylpropanamido]cyclopentane-1-carboxylic acid serves as a pharmaceutical intermediate. Its unique structure and reactivity make it valuable for drug development and synthesis .

properties

IUPAC Name

(1R,3S)-3-[[(2R)-2-phenylpropanoyl]amino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-10(11-5-3-2-4-6-11)14(17)16-13-8-7-12(9-13)15(18)19/h2-6,10,12-13H,7-9H2,1H3,(H,16,17)(H,18,19)/t10-,12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGAXCAKQYFGOG-RTXFEEFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NC2CCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)C(=O)N[C@H]2CC[C@H](C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1938289-59-8
Record name (1R,3S)-3-[(2R)-2-phenylpropanamido]cyclopentane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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